molecular formula C11H9Cl3O3 B1325783 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid CAS No. 951891-73-9

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Cat. No.: B1325783
CAS No.: 951891-73-9
M. Wt: 295.5 g/mol
InChI Key: HYGJITUESKAFIP-UHFFFAOYSA-N
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Description

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trichlorobenzene and valeric acid.

    Halogenation: The trichlorobenzene undergoes halogenation to introduce the chlorine atoms at the 3, 4, and 5 positions.

    Condensation Reaction: The halogenated benzene is then subjected to a condensation reaction with valeric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific biological pathways. For example, derivatives of this compound could be explored for their anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichlorophenyl group can enhance binding affinity to certain molecular targets, while the valeric acid moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4,5-Trifluorophenyl)-5-oxovaleric acid: Similar structure but with fluorine atoms instead of chlorine.

    5-(3,4,5-Trimethylphenyl)-5-oxovaleric acid: Contains methyl groups instead of chlorine.

    5-(3,4,5-Tribromophenyl)-5-oxovaleric acid: Bromine atoms replace chlorine.

Uniqueness

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. Chlorine atoms can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGJITUESKAFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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